
1,1'-Bis(10-sulfanyldecyl)-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It consists of a bipyridinium core with two sulfanyldecyl chains attached to the nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 1-bromo-10-decane thiol in the presence of a base. The reaction conditions often include solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds between the sulfanyldecyl chains.
Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original form.
Substitution: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, such as proteins and enzymes, affecting their structure and function. The bipyridinium core can also participate in redox reactions, influencing the compound’s overall reactivity and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride include:
1,1’-Bis(10-mercaptodecyl)-4,4’-bipyridinium: Similar structure but with mercaptodecyl chains instead of sulfanyldecyl chains.
1,1’-Bis(10-sulfanyldecyl)-2,2’-bipyridin-1-ium dichloride: Similar structure but with a different bipyridinium core.
The uniqueness of 1,1’-Bis(10-sulfanyldecyl)-4,4’-bipyridin-1-ium dichloride lies in its specific combination of the bipyridinium core and sulfanyldecyl chains, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
333971-32-7 |
|---|---|
Molekularformel |
C30H50Cl2N2S2 |
Molekulargewicht |
573.8 g/mol |
IUPAC-Name |
10-[4-[1-(10-sulfanyldecyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]decane-1-thiol;dichloride |
InChI |
InChI=1S/C30H48N2S2.2ClH/c33-27-15-11-7-3-1-5-9-13-21-31-23-17-29(18-24-31)30-19-25-32(26-20-30)22-14-10-6-2-4-8-12-16-28-34;;/h17-20,23-26H,1-16,21-22,27-28H2;2*1H |
InChI-Schlüssel |
HZCNMBFGSLODIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCCCCCCCCCS)CCCCCCCCCCS.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


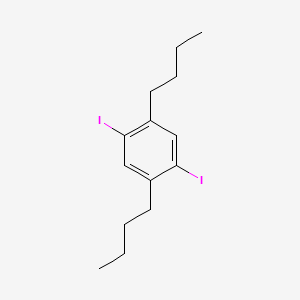
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)

![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
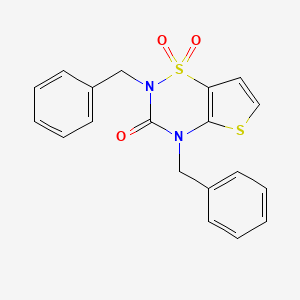
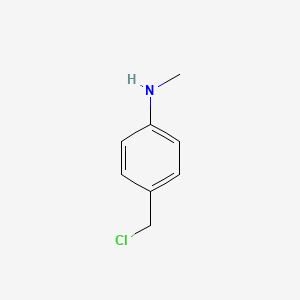
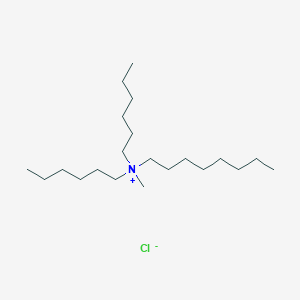
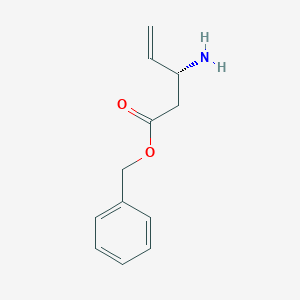
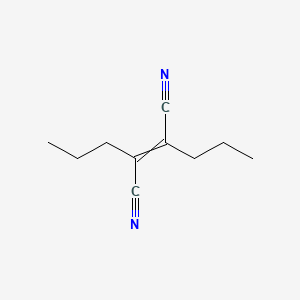
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
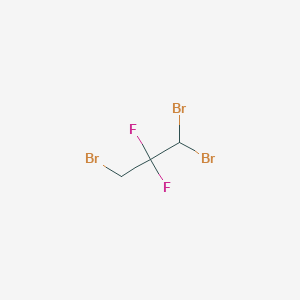
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
